

Application Note: Analytical Characterization of 2-(1H-Pyrazol-3-yl)-piperidine Hydrochloride

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Compound of Interest

Compound Name:	2-(1H-Pyrazol-3-yl)-piperidine hydrochloride
CAS No.:	1185301-67-0
Cat. No.:	B1421171

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Introduction & Structural Analysis[1][2][3][4][5][6][7]

2-(1H-Pyrazol-3-yl)-piperidine hydrochloride represents a challenging class of "fragment-like" molecules often used as scaffolds in JAK/STAT pathway inhibitors.[1] Its characterization requires addressing three specific analytical hurdles:

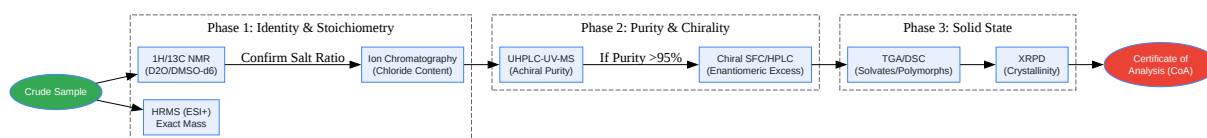
- **UV Transparency:** The lack of extended conjugation limits UV sensitivity, necessitating low-wavelength detection or Mass Spectrometry (MS).
- **Polarity & Retention:** The hydrophilic nature of the piperidine/pyrazole combo often leads to poor retention on standard C18 columns.[1]
- **Stereochemistry:** The C2 position of the piperidine ring is a chiral center.[1] Synthetic routes often yield racemates, requiring robust enantiomeric separation.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]

- Molecular Formula:
- Key Functional Groups: Secondary amine (Piperidine), Aromatic heterocycle (Pyrazole).
- pKa Estimates: Piperidine NH (~11.0), Pyrazole NH (~2.5). The HCl salt will predominantly protonate the piperidine nitrogen.[1]

Strategic Analytical Workflow

The following flowchart illustrates the logical progression from crude material to fully characterized reference standard.



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Figure 1: Integrated analytical workflow for salt characterization ensuring identity, purity, and solid-state integrity.

Protocol 1: Identification & Salt Stoichiometry[4] High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out oxidation byproducts.[1]

- Method: ESI Positive Mode (Direct Infusion or LC-MS).[1]
- Target Ion:

m/z (monoisotopic for free base).

- Acceptance Criteria: Mass error < 5 ppm.

Nuclear Magnetic Resonance (NMR)

Objective: Confirm connectivity and distinguish the 2-isomer from 3- or 4-isomers.

- Solvent:

(preferred for observing exchangeable protons) or

(for sharp skeletal signals).

- Key Diagnostic Signals (

in

):

- Pyrazole: Doublet around

7.6 ppm (

) and

6.3 ppm (

).

- Piperidine Chiral Methine (

): A distinct multiplet around

3.8–4.2 ppm.[1]

- Amine Protons: Broad singlets/multiplets >

8.0 ppm (ammonium salt protons).

- 2D NMR Requirement: Run HMBC to verify the correlation between the Piperidine proton and the Pyrazole

quaternary carbon. This definitively proves the 2-position attachment.[1]

Chloride Content Determination (Titration)

Objective: Establish if the salt is a mono- or dihydrochloride.[1]

- Method: Potentiometric titration with 0.1 N

. [1]

- Calculation:
- Interpretation:
 - ~18.9% Cl = Mono-HCl (
MW)
 - ~31.6% Cl = Di-HCl (
MW)

Protocol 2: Achiral Purity Profiling (UHPLC)

Due to the high polarity of the amine, standard C18 gradients often result in elution at the void volume. This protocol uses a high-strength silica (HSS) column designed for aqueous retention.

[1]

Instrument: UHPLC with PDA and QDa (Mass Detector).

Parameter	Condition	Rationale
Column	Waters HSS T3, 1.8 μ m, 2.1 x 100 mm	Withstands 100% aqueous mobile phase; retains polar amines.[1]
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	TFA pairs with the amine, improving peak shape and retention.
Mobile Phase B	0.1% TFA in Acetonitrile	Standard organic modifier.[1]
Gradient	0-2 min: 1% B (Isocratic hold) 2-10 min: 1% -> 30% B 10-12 min: 95% B (Wash)	Initial aqueous hold is critical to retain the polar salt.[1]
Flow Rate	0.4 mL/min	Optimal for 2.1 mm ID columns.[1]
Detection	UV 210 nm	Pyrazole absorption is weak; 210 nm maximizes sensitivity. [1]
Column Temp	40°C	Reduces backpressure and improves mass transfer.[1]

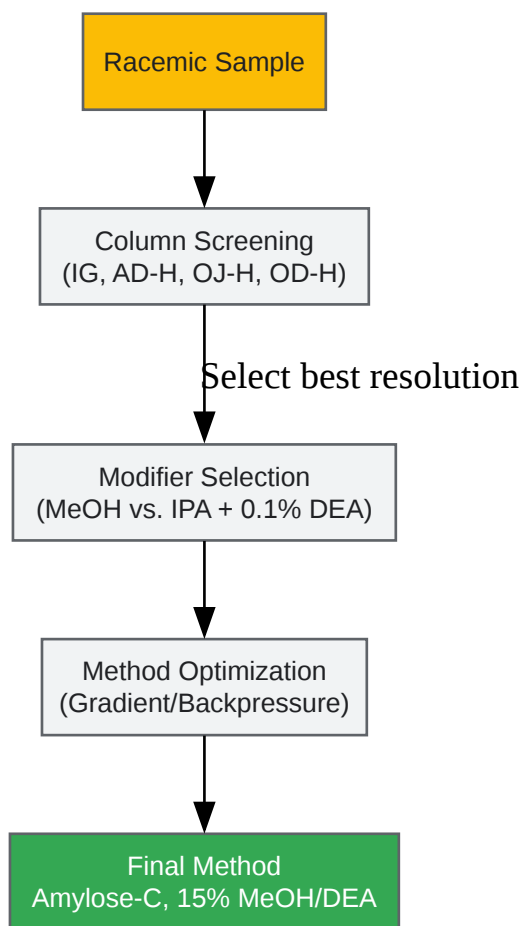
Self-Validation Step: Inject a "System Suitability" sample containing the main peak and a synthetic precursor (e.g., N-Boc protected intermediate). Resolution (

) must be > 2.0.

Protocol 3: Chiral Resolution (SFC)

The 2-position of the piperidine ring creates a chiral center.[1] Synthetic reduction of pyrazolyl-pyridines typically yields a racemic mixture.[1] Supercritical Fluid Chromatography (SFC) is superior to HPLC here due to speed and higher resolution for basic racemates.

Objective: Quantify Enantiomeric Excess (%ee).



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Figure 2: Development strategy for chiral resolution of basic amines.

Recommended Method (Starting Point):

- Column: Chiralpak IG or Amylose-C (Immobilized phases are more robust).[1]
- Co-Solvent: 15% Methanol with 0.2% Diethylamine (DEA) or Isopropylamine.
 - Note: Basic additive is MANDATORY to suppress tailing of the piperidine amine.[1]
- Backpressure: 120 bar.[1]
- Temperature: 40°C.[1]
- Detection: UV 220 nm.[1]

Calculation of %ee:

Protocol 4: Solid-State Characterization[4]

Drug development requires understanding the physical form.[1]

- Hygroscopicity (DVS): HCl salts of secondary amines are often hygroscopic.[1] Perform Dynamic Vapor Sorption (DVS) at 25°C.
 - Risk:[1][2] If mass gain > 2% at 80% RH, the material requires storage in a desiccator.
- Polymorphism (XRPD):
 - Scan range: 2
= 3° to 40°.[1]
 - Sharp peaks indicate crystallinity.[1] A "halo" indicates amorphous material (common in lyophilized HCl salts).
- Thermal Analysis (DSC):
 - Look for a sharp melting endotherm.[1]
 - Broad endotherms < 100°C usually indicate water/solvent loss (confirm with TGA).

References

- Synthesis and Chiral Separation Context
 - International Journal of Chemical and Pharmaceutical Analysis.[3][1] "Synthesis and Chiral Separation of Some Pyrazole Fused Piperidines." (2016).[3][1] Discusses chiral HPLC of similar scaffolds. [Link](#)
- Analytical Method Grounding
 - Journal of Chromatography A.[1] "Separation of polar basic compounds." [1] Validates the use of TFA and HSS T3 columns for polar amines. [Link](#)

- Chiral Selector Mechanisms
 - Chem. Rev.[1] "Chiral Separations by HPLC and SFC." Provides the theoretical basis for using polysaccharide columns with basic additives.[1] [Link](#)
- General Pharmacopeial Standards
 - USP <791> pH and <541> Titrimetry.[1] Standard protocols for chloride determination.[1] [Link](#)

(Note: While specific CAS 75415-03-1 refers to the pyridine analog, the protocols above are chemically adapted for the piperidine hydrochloride derivative based on functional group analysis.)

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Sources

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- [2. tert-butyl 4-\[4-\(tetramethyl-1,3,2-dioxaborolan-2-yl\)-1H-pyrazol-1-yl\]piperidine-1-carboxylate | C19H32BN3O4 | CID 45480279 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. ijcpa.in \[ijcpa.in\]](#)
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